REACTION_CXSMILES
|
S(=O)(=O)(O)O.C([NH2:8])=O.[Cl:9][C:10]1[CH:27]=[CH:26][C:13]([C:14]([O:16][CH:17]([C:23](=O)[CH3:24])[C:18]([O:20][CH2:21][CH3:22])=[O:19])=O)=[CH:12][CH:11]=1>>[Cl:9][C:10]1[CH:27]=[CH:26][C:13]([C:14]2[O:16][C:17]([C:18]([O:20][CH2:21][CH3:22])=[O:19])=[C:23]([CH3:24])[N:8]=2)=[CH:12][CH:11]=1
|
Name
|
|
Quantity
|
19.6 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
2 mol
|
Type
|
reactant
|
Smiles
|
C(=O)N
|
Name
|
ethyl 2-(4-chlorobenzoyloxy)-3-oxo-butyrate
|
Quantity
|
26.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)OC(C(=O)OCC)C(C)=O)C=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
The cooled suspension was partitioned between 400 ml of water and 300 ml of diethyl ether
|
Type
|
WASH
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Details
|
The organic phase was washed twice with 200 ml of 1N hydrochloric acid each time
|
Type
|
FILTRATION
|
Details
|
once with 200 ml of water and then filtered
|
Type
|
CUSTOM
|
Details
|
to remove
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica gel using 20% by volume ethyl acetate in hexane for the elution
|
Type
|
CUSTOM
|
Details
|
After evaporation of the eluate there
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C=1OC(=C(N1)C)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.3 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 55.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |